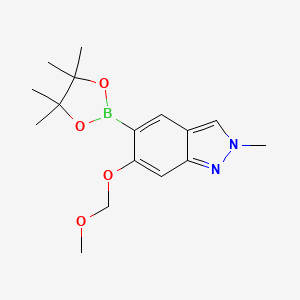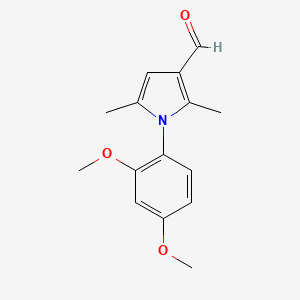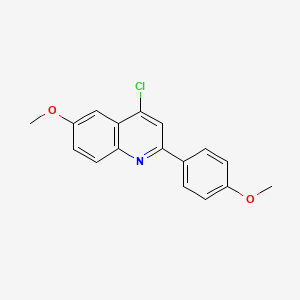
4-Chloro-6-methoxy-2-(4-methoxyphenyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-6-methoxy-2-(4-methoxyphenyl)quinoline is a quinoline derivative known for its diverse applications in scientific research and industry. Quinoline derivatives have been extensively studied due to their unique chemical properties and potential therapeutic benefits .
準備方法
The synthesis of 4-Chloro-6-methoxy-2-(4-methoxyphenyl)quinoline typically involves multi-step reactions. One common method includes the condensation of 4-methoxybenzaldehyde with 4-chloro-6-methoxyquinoline under acidic conditions, followed by cyclization and purification steps . Industrial production methods often utilize optimized reaction conditions to maximize yield and purity, employing solvents like tetrahydrofuran and catalysts to facilitate the reactions .
化学反応の分析
4-Chloro-6-methoxy-2-(4-methoxyphenyl)quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its corresponding amine derivatives.
科学的研究の応用
4-Chloro-6-methoxy-2-(4-methoxyphenyl)quinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: Research has shown potential antiviral and anticancer properties, making it a candidate for drug development.
Industry: It is used in the production of dyes, pigments, and other chemical intermediates.
作用機序
The mechanism of action of 4-Chloro-6-methoxy-2-(4-methoxyphenyl)quinoline involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
類似化合物との比較
4-Chloro-6-methoxy-2-(4-methoxyphenyl)quinoline can be compared with other quinoline derivatives such as:
4-Chloro-6-methoxy-2-methylquinoline: Similar in structure but with a methyl group instead of a methoxyphenyl group.
4-Chloro-6-ethoxy-2-methylquinoline: Contains an ethoxy group instead of a methoxy group.
4-Chloro-7-methoxy-2-methylquinoline: Differing by the position of the methoxy group.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the unique characteristics of this compound.
特性
CAS番号 |
21202-81-3 |
|---|---|
分子式 |
C17H14ClNO2 |
分子量 |
299.7 g/mol |
IUPAC名 |
4-chloro-6-methoxy-2-(4-methoxyphenyl)quinoline |
InChI |
InChI=1S/C17H14ClNO2/c1-20-12-5-3-11(4-6-12)17-10-15(18)14-9-13(21-2)7-8-16(14)19-17/h3-10H,1-2H3 |
InChIキー |
ARPUXHLWMOBZTI-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)OC)C(=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


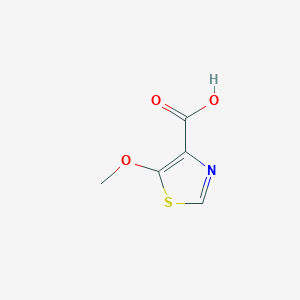
![2-[(2-Cyanoethyl)amino]-4,4,4-trifluorobutanoic acid](/img/structure/B13918313.png)
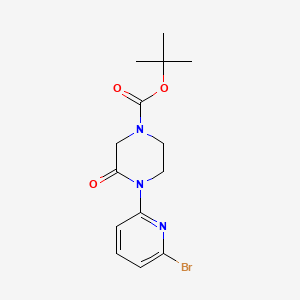
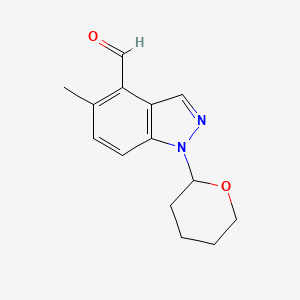
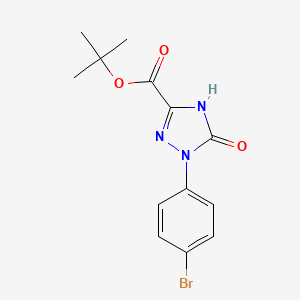
![6-Bromo-3-(fluoromethyl)benzo[d]isoxazole](/img/structure/B13918345.png)
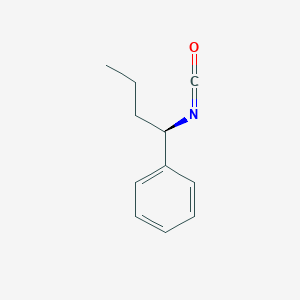
![5-ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13918347.png)
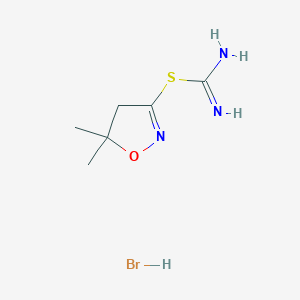
![Tert-butyl cis-7-oxo-8-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B13918355.png)
